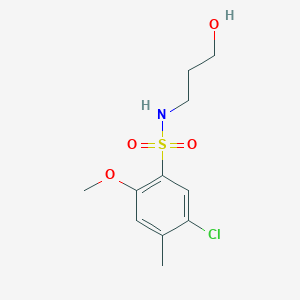
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research has been in pain management. TRPV1 channels are involved in the perception of pain, and blocking these channels with 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to reduce pain in animal models. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has also been studied for its potential anti-inflammatory effects, as TRPV1 channels are involved in the inflammatory response.
Wirkmechanismus
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether acts as a selective antagonist of the TRPV1 channel. This channel is involved in the perception of pain and inflammation, and blocking it with 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether can reduce these sensations. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether binds to a specific site on the channel, preventing it from opening and allowing ions to pass through. This results in a decrease in the activity of the channel and a reduction in pain and inflammation.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to have other biochemical and physiological effects. For example, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has been shown to reduce the release of glutamate, a neurotransmitter involved in pain perception, in the spinal cord. 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether in lab experiments is its selectivity for the TRPV1 channel. This allows researchers to specifically target this channel without affecting other ion channels or receptors. However, one limitation of using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether is its relatively low potency. This means that higher concentrations of 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether may be required to achieve the desired effect, which can increase the risk of off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether. One area of interest is in the development of more potent TRPV1 antagonists. This could improve the efficacy of these compounds and reduce the risk of off-target effects. Another area of interest is in the development of novel pain management strategies that target TRPV1 channels. Finally, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether could be studied further for its potential anti-inflammatory effects, as this could have implications for the treatment of a wide range of inflammatory conditions.
Conclusion
In conclusion, 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether is a promising compound that has potential therapeutic applications in pain management and inflammation. Its selectivity for the TRPV1 channel makes it a valuable tool for researchers studying this channel, and its effects on glutamate release and nociceptor activity suggest that it may have additional biochemical and physiological effects. While there are limitations to using 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether in lab experiments, its potential future directions make it an exciting area of research.
Synthesemethoden
The synthesis of 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether involves several steps. First, 5-methyl-2-nitrobenzenesulfonamide is reacted with piperidine to form the corresponding sulfonamide. This is then reduced with lithium aluminum hydride to yield the amine. Finally, the amine is reacted with 1-bromo-5-chloropentane to form 5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether. The overall yield of this synthesis is approximately 30%.
Eigenschaften
Produktname |
5-Methyl-2-(1-piperidinylsulfonyl)phenyl pentyl ether |
|---|---|
Molekularformel |
C17H27NO3S |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
1-(4-methyl-2-pentoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-3-4-8-13-21-16-14-15(2)9-10-17(16)22(19,20)18-11-6-5-7-12-18/h9-10,14H,3-8,11-13H2,1-2H3 |
InChI-Schlüssel |
BQTJVDWNZCFQDQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)





![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)